3-iodothiophene-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-iodothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLHUXETAKGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374772 | |
| Record name | 3-iodothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-84-9 | |
| Record name | 3-iodothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Using Coupling Reagents:a Wide Array of Coupling Reagents Has Been Developed to Facilitate Amide Bond Formation Directly from Carboxylic Acids and Amines Under Milder Conditions.organic Chemistry.orgreagents Like Dicyclohexylcarbodiimide Dcc and Propylphosphonic Anhydride T3p® Are Frequently Employed.sci Hub.catorganic Chemistry.orgthese Reagents React with the Carboxylic Acid to Form a Highly Reactive Intermediate, Which is then Readily Attacked by the Amine.sci Hub.cat
Table 2: Representative Amidation Reactions of 3-Iodothiophene-2-carboxylic Acid
| Amine | Activation Method/Reagent | Solvent | Product |
|---|---|---|---|
| Ammonia | SOCl₂, then NH₃ | Dichloromethane | 3-Iodothiophene-2-carboxamide |
| Aniline (B41778) | DCC | Dichloromethane | N-phenyl-3-iodothiophene-2-carboxamide |
Other Interconversions
Beyond esterification and amidation, the carboxyl group can be transformed into other functional groups.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-iodothiophen-2-yl)methanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride are generally ineffective for reducing carboxylic acids. jackwestin.com
Iodolactonization: In substrates containing an appropriately positioned internal nucleophile, the carboxyl group can participate in intramolecular cyclization reactions. For instance, related 3-alkynylthiophene-2-carboxylic acids have been shown to undergo iodolactonization, where the carboxyl group attacks an alkyne activated by an iodine source, leading to the formation of fused heterocyclic systems like thienopyranones. researchgate.net This highlights the potential for intramolecular reactivity involving the carboxyl group of this compound derivatives.
Mechanistic Investigations of Reactions Involving 3 Iodothiophene 2 Carboxylic Acid
Elucidation of Reaction Pathways in Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic chemistry for forming carbon-carbon bonds. In the context of 3-iodothiophene-2-carboxylic acid, the carbon-iodine bond is a prime site for oxidative addition to a palladium(0) center, initiating a catalytic cycle.
Palladium-catalyzed reactions involving aryl halides like this compound often proceed through a well-established catalytic cycle. A plausible mechanism for a tandem process such as a Sonogashira coupling followed by cyclization involves several key steps. The cycle typically begins with the oxidative addition of the Pd(0) catalyst to the carbon-iodine bond of the thiophene (B33073) ring. This is followed by the insertion of a coupling partner, such as a terminal alkyne in a Sonogashira reaction. Subsequent intramolecular condensation or cyclization can then occur, leading to complex heterocyclic systems. mdpi.com
In some transformations, the mechanism may involve an initial C-H activation, followed by a sequence of dehydrogenation, olefination, and decarboxylation, although this is more commonly observed with saturated carboxylic acids. nih.gov For aryl carboxylic acids, the directing effect of the carboxyl group can facilitate ortho-C-H activation, though the presence of the highly reactive C-I bond in this compound makes a pathway initiated by oxidative addition more probable. nih.gov
Palladium(II) species are central to many catalytic cycles. In carboxylation reactions, for instance, a Pd(II) acetate can induce deprotonation to form a σ-palladium complex, which then attacks an electrophile like CO2. mdpi.com The general mechanism involves the formation of a palladium amide, cyclometalation, oxidative addition, and reductive elimination steps. nih.gov
Copper salts often play a crucial co-catalytic or mediating role in palladium-catalyzed cross-coupling reactions. nih.gov For example, copper(I) iodide (CuI) is a standard co-catalyst in the Sonogashira coupling, where it is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.govresearchgate.net A specific protocol using copper(I) thiophene-2-carboxylate (CuTC) has been developed for palladium-catalyzed coupling of aryl iodides with boronic acids. This process notably occurs at room temperature and in the absence of a base, making it suitable for substrates with base-sensitive functional groups. nih.gov
Table 1: Components in Palladium-Catalyzed Cross-Coupling Reactions
| Component | Typical Role | Example Reaction |
|---|---|---|
| Palladium(0) Catalyst | Initiates cycle via oxidative addition | Sonogashira, Suzuki |
| Palladium(II) Catalyst | Can induce C-H activation/deprotonation | Carboxylation |
| Copper(I) Salts (e.g., CuI) | Co-catalyst, forms organocuprate intermediates | Sonogashira |
| Copper(I) Thiophene-2-carboxylate | Mediator for base-free coupling | Suzuki-type reactions |
Intramolecular Cyclization Mechanisms
Derivatives of this compound, particularly those with unsaturated side chains, are excellent precursors for synthesizing fused heterocyclic systems via intramolecular cyclization.
The iodolactonization of 3-alkynylthiophene-2-carboxylic acids is a key transformation that proceeds through a 6-endo-dig cyclization. researchgate.netresearchgate.net In this reaction, an electrophilic iodine source (like I2) activates the alkyne. The carboxylate group then acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization preferentially follows the 6-endo-dig pathway to form a six-membered ring, resulting in thienopyranone products. researchgate.net The proposed mechanism involves the formation of an iodonium ion intermediate from the alkyne, which is then trapped by the carboxylate. researchgate.net Similar 6-endo-dig cyclizations have been observed in platinum-catalyzed reactions of thiophene derivatives bearing 1-en-3-yne moieties, leading to benzo[b]thiophene products. rsc.org
Table 2: Iodolactonization of 3-Alkynylthiophene-2-carboxylic Acids
| Substrate | Reagents | Cyclization Mode | Product Type |
|---|---|---|---|
| 3-(Phenylethynyl)thiophene-2-carboxylic acid | I2, NaHCO3, MeCN | 6-endo-dig | Thienopyranone |
Data synthesized from multiple sources. researchgate.netresearchgate.net
The regioselectivity of cyclization reactions (i.e., endo vs. exo) is influenced by several factors. In halolactonization reactions, the outcome is traditionally dictated by the electronic effects of substituents on the unsaturated bond, which stabilize the intermediate carbocation. researchgate.net For 3-alkynylthiophene-2-carboxylic acids, the 6-endo-dig pathway is highly favored. researchgate.netresearchgate.net
However, reaction conditions can alter this selectivity. For instance, in related systems, the choice of solvent has been shown to be critical. While many solvents favor the 6-endo-dig product, the use of specific ionic liquids can promote the formation of 5-exo-dig products. researchgate.net The substitution pattern on the starting material also plays a strong role. researchgate.net In broader contexts of bromolactonization, it has been demonstrated that solvent choice (e.g., HFIP) and the use of acid catalysts can completely switch the regioselectivity between kinetically favored endo-products and thermodynamically favored exo-products. researchgate.net
Electrophilic Aromatic Substitution Reactivity of the Thiophene Ring
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. chemenu.com The reaction rate for thiophene is generally greater than that of benzene. pearson.com Substitution on an unsubstituted thiophene ring occurs preferentially at the 2-position (α-carbon), which is kinetically and thermodynamically favored over the 3-position (β-carbon). pearson.comresearchgate.net
For this compound, the existing substituents significantly influence the position of further substitution. The carboxylic acid group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho/para-directing group. In the thiophene ring, the positions are numbered sequentially, so the available positions for substitution are C4 and C5. The directing effects of the existing groups would need to be considered:
The carboxylic acid at C2 would direct incoming electrophiles primarily to C4.
The iodine at C3 would direct incoming electrophiles to C5 (ortho) and potentially C1 (para, but this is part of the ring).
The combined influence of these groups, along with the inherent reactivity of the thiophene ring, determines the final substitution pattern. The mechanism involves the addition of an electrophile to form a resonance-stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.net
Carboxyl Group Reactivity and Functional Group Interconversions
The carboxyl group of this compound is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is central to the synthesis of more complex derivatives, such as esters, amides, and other functional groups. The electronic properties of the thiophene ring, influenced by the presence of the iodine atom, can affect the reactivity of the carboxyl group in these interconversions.
The primary reactions involving the carboxyl group are nucleophilic acyl substitutions, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile. jackwestin.com These transformations typically require the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon. sci-hub.cat
Esterification
Esterification of this compound can be achieved through several methods, most commonly via acid-catalyzed reaction with an alcohol, known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process where the use of excess alcohol or the removal of water can shift the equilibrium towards the product ester. masterorganicchemistry.com The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com
Table 1: Examples of Esterification of this compound
| Alcohol | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux | Methyl 3-iodothiophene-2-carboxylate | High |
| Ethanol | TsOH | Reflux, Dean-Stark trap | Ethyl 3-iodothiophene-2-carboxylate | High |
Note: Yields are generalized based on standard Fischer esterification reactions and may vary depending on specific experimental conditions.
Amide Formation
The conversion of this compound to amides is a crucial transformation for introducing nitrogen-containing functionalities. The direct reaction between a carboxylic acid and an amine is generally difficult because amines are basic and tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.comlibretexts.org Therefore, the carboxylic acid must first be "activated". libretexts.org
Common methods for activation include conversion to a more reactive acyl derivative such as an acid chloride, or the use of coupling reagents.
Advanced Derivatization Strategies and Synthetic Utility of 3 Iodothiophene 2 Carboxylic Acid
Cross-Coupling Reactions for C-C Bond Formation
3-Iodothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis, largely due to the reactivity of its carbon-iodine bond in various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, facilitating the construction of complex molecular frameworks.
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.com In the context of this compound, this reaction allows for the introduction of an alkynyl substituent at the 3-position of the thiophene (B33073) ring. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine. mdpi.com
The first instances of Sonogashira-type cross-coupling with acyl chlorides to produce alkynyl ketones were documented in 1989. mdpi.com These reactions are instrumental in synthesizing a variety of alkynyl ketones. mdpi.com A notable application is the acylation–Sonogashira alkynylation sequence starting from heterocyclic carboxylic acids, which are converted to acid chlorides and then coupled with terminal acetylenes. mdpi.com This method has been used to produce a wide array of heteroaryl ynones. mdpi.com The development of carbonylative Sonogashira coupling reactions, which introduce a carbonyl group via carbon monoxide insertion, provides an alternative route to these compounds. wikipedia.orgnih.gov
Table 1: Sonogashira Coupling Reaction Conditions
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | Not Specified | Room Temperature to Heated | Alkynyl Ketones |
| Pd(OAc)₂ | None | Not Specified | Water (with phase transfer reagent) | Not Specified | Alkynyl Ketones |
Suzuki Coupling for Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgnih.gov For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 3-position.
The efficiency of Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent system. For instance, a catalyst system of cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C₃H₅)]₂ has been shown to effectively catalyze the Suzuki reaction of heteroarylboronic acids with aryl bromides. researchgate.net Research has also demonstrated that using aqueous n-butanol as a solvent can lead to near-quantitative yields with low catalyst loading, and for heterocyclic substrates, aqueous catalysis can be more efficient than anhydrous conditions. nih.gov The reactivity of boronic acids compared to pinacol (B44631) boronic esters has been noted, with boronic acids often leading to more effective couplings at lower temperatures. nih.gov The development of catalyst systems that are effective at room temperature for coupling with unactivated alkyl electrophiles has broadened the scope of the Suzuki reaction. organic-chemistry.org
Table 2: Suzuki Coupling Reaction Details
| Catalyst System | Reactants | Solvent | Key Feature |
|---|---|---|---|
| Pd-AntPhos | Di-ortho-substituted aryl halides and secondary alkylboronic acids | Not Specified | Overcomes steric hindrance and β-hydride elimination |
| Tetraphosphine/Palladium | Heteroarylboronic acids and aryl halides | Not Specified | Good yields for a variety of adducts |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids/esters | Water/Dioxane | Tolerates water and oxygen |
Stille Coupling with Allenyltin Reagents
The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp²-hybridized organic halide. wikipedia.org This reaction is known for its versatility and the stability of the organotin reagents. organic-chemistry.orglibretexts.org A specific application of this reaction involves the use of allenyltin reagents to introduce an allene (B1206475) functional group onto the thiophene ring of this compound.
A highly chemoselective method for the coupling of allenylstannanes with organic iodides, promoted by Pd(PPh₃)₄/LiCl, has been developed, providing an efficient route to substituted allenes. organic-chemistry.org The mechanism of the Stille reaction involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org
Carboxylic Acid Derivatization for Complex Molecular Architectures
The carboxylic acid group of this compound provides a reactive handle for a variety of derivatization reactions, enabling the construction of more complex molecules with diverse functionalities.
Esterification Reactions
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. youtube.com This reaction is fundamental in organic synthesis for creating a wide range of functional molecules. rug.nl The Fischer esterification, a classic method, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While effective, this method can have drawbacks such as side reactions and incompatibility with acid-sensitive substrates. rug.nl
Alternative methods have been developed to address these limitations. For instance, using a dried Dowex H+ cation-exchange resin, with or without sodium iodide, provides a method for esterification under various conditions. nih.gov Another approach involves the use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst, which allows for selective esterifications in water without the need for dehydrating agents. organic-chemistry.org The Steglich esterification, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is another widely used method. nih.gov
Table 3: Esterification Methods and Reagents
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reversible reaction, often uses excess alcohol as solvent. masterorganicchemistry.com |
| Dowex H+/NaI | Dried Dowex H+ cation-exchange resin, optional NaI | Can be performed at room temperature or with heating. nih.gov |
| DBSA-catalyzed | p-dodecylbenzenesulfonic acid (DBSA) | Allows for selective esterification in water. organic-chemistry.org |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Activation of the carboxylic acid by a carbodiimide. nih.gov |
Amide Coupling Reactions
Amide bond formation is a crucial reaction in organic synthesis, particularly in medicinal chemistry, as the amide linkage is present in a vast number of biologically active molecules. luxembourg-bio.comnih.gov The reaction involves the coupling of a carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine typically requires high temperatures, so coupling reagents are generally used to activate the carboxylic acid. luxembourg-bio.com
A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govbath.ac.uk For example, a protocol using one equivalent of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the synthesis of functionalized amide derivatives, even with electron-deficient amines. nih.gov Another common coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com Organophosphorus-catalyzed methods have also emerged as a platform for both amide coupling and activation. nih.gov
Table 4: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additives/Base | Typical Reaction Conditions |
|---|---|---|
| EDC | HOBt, DMAP, DIPEA | Acetonitrile (B52724), room temperature |
| HATU | DIPEA | Not specified |
| DCC | DMAP | Not specified |
| Phosphetane Catalyst | Bromenium oxidant, hydrosilane reductant | Auto-tandem catalytic cascade |
Formation of Fused Heterocyclic Systems (e.g., Thienopyranones)
A key synthetic application of this compound derivatives is in the construction of fused heterocyclic systems, such as thienopyranones. An effective method involves a Sonogashira coupling followed by an iodolactonization reaction.
The process begins with the esterification of this compound, for example, to its methyl ester. This derivative, methyl 3-iodothiophene-2-carboxylate, can then undergo a palladium-catalyzed Sonogashira coupling with various terminal alkynes. The subsequent hydrolysis of the resulting methyl 3-alkynylthiophene-2-carboxylates yields the crucial 3-alkynylthiophene-2-carboxylic acid intermediates. unipa.it
These intermediates are then subjected to iodocyclization. Using molecular iodine (I₂) and a base like sodium bicarbonate (NaHCO₃) in a solvent such as acetonitrile (MeCN), these substrates undergo a regioselective 6-endo-dig cyclization. This reaction proceeds under mild conditions (25–40 °C) to produce 4-iodo-7H-thieno[2,3-c]pyran-7-ones in good to excellent yields. unipa.it The iodine atom incorporated during this cyclization provides a further site for functionalization. unipa.it
Table 1: Synthesis of 4-Iodo-7H-thieno[2,3-c]pyran-7-ones via Iodolactonization This table presents examples of thienopyranone structures synthesized from various 3-alkynylthiophene-2-carboxylic acid precursors and their corresponding yields.
| Precursor (3-Alkynylthiophene-2-carboxylic acid where alkyne is:) | Product (4-Iodo-7H-thieno[2,3-c]pyran-7-one) | Yield (%) |
|---|---|---|
| Phenylethynyl | 4-Iodo-5-phenyl-7H-thieno[2,3-c]pyran-7-one | 96 |
| (4-Methoxyphenyl)ethynyl | 4-Iodo-5-(4-methoxyphenyl)-7H-thieno[2,3-c]pyran-7-one | 94 |
| (4-Chlorophenyl)ethynyl | 5-(4-Chlorophenyl)-4-iodo-7H-thieno[2,3-c]pyran-7-one | 85 |
| (Thiophen-3-yl)ethynyl | 4-Iodo-5-(thiophen-3-yl)-7H-thieno[2,3-c]pyran-7-one | 70 |
| (Cyclohex-1-en-1-yl)ethynyl | 5-(Cyclohex-1-en-1-yl)-4-iodo-7H-thieno[2,3-c]pyran-7-one | 65 |
Data sourced from European Journal of Organic Chemistry. unipa.it
Introduction of Diverse Functional Groups via the Iodine Atom
The carbon-iodine bond in this compound and its derivatives is a key site for introducing molecular diversity. The iodine atom acts as a leaving group in numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. unipa.itorganic-chemistry.org This capability is fundamental to creating a wide array of substituted thiophenes for various applications.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted thiophenes. The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. organic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes, directly attaching an alkyne functional group to the thiophene ring at the position of the iodine atom. unipa.it
Heck Coupling: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. researchgate.netorganic-chemistry.org This allows for the introduction of vinyl groups onto the thiophene ring, providing access to stilbene-like structures and other unsaturated derivatives. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines, allowing for the introduction of primary, secondary, and even aniline (B41778) functionalities onto the thiophene core, replacing the iodine atom. organic-chemistry.org
These reactions can be performed on derivatives of this compound, such as its esters or the fused thienopyranone systems discussed previously, to build more complex molecules. unipa.it
Table 2: Major Cross-Coupling Reactions for Functionalizing the C-I Bond This table summarizes common palladium-catalyzed reactions used to replace the iodine atom on the thiophene ring with various functional groups.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | C-C | Aryl, Vinyl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Alkynyl |
| Heck Coupling | Alkene (CH₂=CHR) | C-C | Alkenyl (Vinyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Amino |
Synthesis of Polymeric Structures from this compound Derivatives
Derivatives of this compound are valuable precursors for the synthesis of functionalized polythiophenes. Polythiophenes are a major class of conducting polymers studied for their electronic and optical properties, with applications in sensors, solar cells, and light-emitting diodes. redalyc.org The incorporation of carboxylic acid groups into the polymer side-chains can enhance solubility in polar solvents, improve compatibility with other materials, and provide a site for further chemical modification. redalyc.orgresearchgate.net
A common strategy to synthesize these polymers involves first converting this compound into a polymerizable monomer. Direct polymerization of monomers containing free carboxylic acid groups can be incompatible with many transition metal catalysts. d-nb.info Therefore, a post-polymerization modification approach is often preferred. d-nb.info
In one such pathway, the carboxylic acid group is protected, for instance, as an ester. The iodine atom on the thiophene ring can then be utilized in a cross-coupling reaction (e.g., Suzuki coupling) to introduce another polymerizable group, such as another thiophene unit, creating a bithiophene monomer. This monomer can then be polymerized, and the ester groups on the resulting polymer can be hydrolyzed in a final step to yield the polythiophene with carboxylic acid side-chains.
Alternatively, copolymers can be created by polymerizing a monomer derived from this compound with another thiophene monomer, such as 3-hexylthiophene (B156222). This approach allows for the tuning of the polymer's properties, such as solubility and thermal stability, by adjusting the ratio of the comonomers in the feed. redalyc.org Increasing the content of the carboxylic acid-functionalized monomer tends to decrease the thermal stability and increase the rigidity of the polymer backbone. researchgate.net
Table 3: Properties of Carboxylic Acid Functionalized Polythiophene Copolymers This table outlines how the incorporation of thiophene-3-acetic acid (TAA) as a comonomer with 3-hexylthiophene (HT) affects the properties of the resulting copolymer.
| Property | Observation with Increasing TAA Content | Reference |
|---|---|---|
| Thermal Stability | Decreases | researchgate.net |
| Backbone Rigidity | Increases | researchgate.net |
| Solubility | Can be modulated by comonomer ratio | redalyc.org |
| Optical Properties | Dependent on TAA content | researchgate.net |
Applications in Medicinal Chemistry and Drug Discovery Research
3-Iodothiophene-2-carboxylic Acid as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the creation of more complex pharmaceutical compounds. The presence of both an iodine atom and a carboxylic acid group on the thiophene (B33073) ring provides two reactive sites for chemical modifications. This allows for the strategic attachment of various functional groups, leading to the generation of diverse molecular architectures. The versatility of this intermediate makes it a valuable tool for medicinal chemists in the synthesis of novel drug candidates.
Design and Synthesis of Bioactive Thiophene Derivatives
The thiophene ring, a core component of this compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov The synthesis of new thiophene derivatives is an active area of research, driven by their broad spectrum of biological activities. nih.gov
Exploration of Structure-Activity Relationships (SAR)
The development of new drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). By systematically modifying the structure of thiophene derivatives synthesized from this compound and evaluating their biological effects, researchers can identify the key chemical features responsible for their therapeutic actions. tandfonline.comresearchgate.net This iterative process of design, synthesis, and testing is fundamental to optimizing the potency and selectivity of drug candidates. tandfonline.com However, it is important to note that no universal activity pattern has been established for thiophene derivatives, and the replacement of the thiophene ring with other aromatic systems does not consistently lead to superior molecular structures. tandfonline.com
A study on thiophene-2-carboxamide derivatives highlighted the influence of different substituents on their biological activity. The table below illustrates the impact of various functional groups on the antioxidant and antibacterial properties of these compounds.
| Compound Series | Substituent | Antioxidant Activity (% Inhibition) | Antibacterial Activity Index (%) |
| 3-hydroxy thiophene-2-carboxamide | -OH | 28.4 - 54.9 | - |
| 3-methyl thiophene-2-carboxamide | -CH3 | 12.0 - 22.9 | - |
| 3-amino thiophene-2-carboxamide | -NH2 | 46.9 - 62.0 | - |
| Compound 7b | Not specified | - | 83.3 (vs. S. aureus), 82.6 (vs. B. subtilis), 64.0 (vs. E. coli), 86.9 (vs. P. aeruginosa) |
Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov
Investigation of Biological Activities of Derived Compounds
A significant focus of research on compounds derived from this compound is the exploration of their potential therapeutic applications, particularly in the areas of infectious diseases and cancer.
Antimicrobial Properties
The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents. Thiophene derivatives have shown promise in this area, with various compounds exhibiting activity against a range of bacterial and fungal pathogens. nih.govfrontiersin.orgnih.govfarmaciajournal.com For instance, certain thiophene-based molecules have demonstrated potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov Research has shown that specific substitutions on the thiophene ring can significantly impact the antimicrobial spectrum and potency. frontiersin.orgnih.gov
A study on halo derivatives of thiophene reported their screening for antimicrobial activity against various microorganisms. asianpubs.org Another study synthesized thiourea (B124793) derivatives of 2-thiophene carboxylic acid and found them to have moderate anticandidal effects. farmaciajournal.com Furthermore, two specific thiophene-3-carboxamide (B1338676) derivatives have been identified to possess both antibacterial and antifungal activities. nih.gov
Anticancer Potential
Thiophene-containing compounds have also attracted considerable attention for their potential as anticancer agents. nih.govmdpi.com Numerous studies have reported the synthesis of thiophene derivatives with significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For example, a series of thiophene derivatives synthesized by functionalizing 2,3-fused thiophene scaffolds showed promising cytotoxicity against HeLa and Hep G2 cancer cells. nih.gov One particular compound, identified as compound 480, exhibited low IC50 values, indicating high potency. nih.gov
Another study investigated a thiophene derivative, BMPT, which showed selective cytotoxicity for several cancer cell lines, including LnCap, HepG2, and Caco-2. researchgate.net Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have also been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Compound 480 | HeLa | 12.61 nih.gov |
| Compound 480 | Hep G2 | 33.42 nih.gov |
| BMPT | LnCap | 138.573 µM researchgate.net |
| BMPT | HepG2 | 185.931 µM researchgate.net |
| BMPT | Caco-2 | 108.657 µM researchgate.net |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Based on a comprehensive review of the available scientific literature, there is limited specific information regarding the direct applications of this compound in the requested contexts. The compound is primarily recognized as a versatile chemical intermediate used in the synthesis of more complex molecules for various applications. cymitquimica.com
The existing research largely focuses on the biological activities of derivatives of thiophene-2-carboxylic acid, rather than this compound itself. Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific "Interaction with Cellular Targets and Biological Pathways" or "Applications in Drug Delivery Systems" for this particular compound as requested.
For context, related research on other thiophene-2-carboxylic acid derivatives includes:
Anticancer Research : Metal complexes of a similar compound, 3-chlorothiophene-2-carboxylic acid, have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, including leukemia, lung, liver, breast, and colon cancer. mdpi.comresearchgate.net One of the cobalt complexes showed significant inhibitory effects on leukemia K562 and colon cancer SW480 cells. mdpi.com
Enzyme Inhibition : Derivatives such as 3-arylaminothiophenic-2-carboxylic acids have been identified as potent inhibitors of the fat mass and obesity-associated protein (FTO), which is a promising target for antileukemia drugs. nih.govresearchgate.net These derivatives were shown to modulate the levels of key proteins in acute myeloid leukemia (AML) cell lines. nih.gov Similarly, thiophene-3-carboxamide derivatives have been investigated as potential inhibitors of VEGFR-2, a key target in tumor angiogenesis. nih.gov
However, this information pertains to derivatives and not to this compound directly. Adhering to the strict requirement of focusing solely on the specified compound, the requested article sections cannot be generated.
Contributions to Materials Science and Advanced Functional Materials
Fabrication of Materials with Specific Optoelectronic Properties
The introduction of a carboxylic acid group, or its ester derivative, onto a polythiophene backbone has a pronounced effect on the material's optoelectronic properties. The electron-withdrawing nature of the carboxyl group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and absorption spectrum.
For instance, the post-polymerization modification of poly(3-dodecylthiophene-2,5-diyl) (P3DDT) to introduce carboxylic acid groups results in a significant blue shift of the maximum absorption wavelength (λmax) from 526 nm to 436 nm. d-nb.info This shift is accompanied by an increase in the relative absorbance at 355 nm, which is a crucial wavelength for applications such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. d-nb.info The introduction of a methyl ester group has a similar, albeit slightly less pronounced, effect. d-nb.info
Table 1: Effect of Carboxylic Group on the Optoelectronic Properties of Polythiophene Derivatives
| Polymer | Functional Group | λmax (nm) | Relative Absorbance at 355 nm (%) |
|---|---|---|---|
| P3DDT | None | 526 | 19.8 |
| P3DDT-COOMe | Methyl Ester | 437 | 51.3 |
| P3DDT-COOH | Carboxylic Acid | 436 | 56.5 |
Data sourced from a study on post-polymerization modification of polythiophene. d-nb.info
Theoretical calculations on polythiophene derivatives further illustrate the impact of the carboxylic acid group. The introduction of a –COOH substituent is predicted to induce a blue shift in the absorption peak and increase the band gap, whereas an electron-donating group like –OCH3 would cause a red shift. nih.gov This ability to systematically tune the optoelectronic properties is fundamental to designing materials for specific applications, such as light-emitting diodes and sensors.
Development of Conductive Polymers and Organic Semiconductors
3-Iodothiophene-2-carboxylic acid and its derivatives are instrumental in the synthesis of regioregular polythiophenes, a class of conductive polymers known for their excellent charge transport properties. The regioregularity of the polymer chain, meaning the consistent head-to-tail coupling of the monomer units, is crucial for achieving high charge carrier mobility. nih.gov Various polymerization techniques, such as Grignard Metathesis (GRIM) and Stille coupling, can be employed with derivatives of this compound to produce these highly ordered polymers.
The presence of the carboxylic acid or ester group can also influence the polymer's solubility and processability, which are key factors for fabricating uniform thin films for electronic devices. While homopolymers of thiophenes with highly polar side chains like carboxylic acids can be poorly soluble, copolymerization with other monomers, such as 3-hexylthiophene (B156222), can yield soluble materials with tunable properties. nih.gov
The development of donor-acceptor (D-A) copolymers represents a significant advancement in organic semiconductors. In these materials, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture allows for fine-tuning of the HOMO and LUMO energy levels and the optical band gap. rsc.orgmdpi.com Thiophene (B33073) derivatives, including those that can be synthesized from this compound, are widely used as the donor component in these copolymers. rsc.org
Utilization in Photovoltaic Cells and Electronic Devices
The tailored electronic properties of polymers derived from this compound make them highly suitable for use in organic photovoltaic (OPV) cells and other electronic devices. In OPVs, these polymers typically function as the electron donor material in the bulk heterojunction (BHJ) active layer, paired with an electron acceptor material.
The performance of an OPV device is critically dependent on the properties of the donor polymer. For example, the open-circuit voltage (Voc) is related to the difference between the HOMO level of the donor and the LUMO level of the acceptor. The short-circuit current (Jsc) is influenced by the polymer's absorption spectrum and charge carrier mobility.
Donor-acceptor copolymers based on thiophene derivatives have demonstrated significant success in achieving high power conversion efficiencies (PCE). For instance, a copolymer of a dibenzothiophene-cored ladder-type unit with an alkoxy-substituted benzothiadiazole acceptor achieved a PCE of 5.18% with a high Voc of 0.94 V. rsc.org Another study on a novel tetrathienylthiophene-co-poly(3-hexylthiophene) donor polymer reported a broader optical band-gap compared to standard P3HT. mdpi.com While the initial device performance was modest, it highlights the potential for tuning material properties through copolymerization. mdpi.com
Table 2: Performance of Photovoltaic Devices Using Thiophene-Based Donor-Acceptor Copolymers
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|---|
| PSBT | PC71BM | 5.18 | 0.94 | - | - |
| TTT-co-P3HT | PC71BM | 0.14 | - | - | - |
| P3HT | PC71BM | 1.15 | - | - | - |
Data compiled from studies on novel donor-acceptor copolymers for organic solar cells. rsc.orgmdpi.com
Furthermore, the carboxylic acid functionality can be exploited to improve the interface between the polymer and other materials in a device, for example, by promoting adhesion to metal oxide layers.
Integration into Polymer Materials for Enhanced Properties
The integration of polymers derived from this compound into other polymer systems can lead to materials with enhanced properties. The carboxylic acid groups can act as sites for hydrogen bonding or other intermolecular interactions, influencing the morphology and compatibility of polymer blends.
In the context of all-polymer solar cells, where both the donor and acceptor are polymers, controlling the miscibility and phase separation of the two components is crucial for device performance. The presence of polar functional groups, such as those derived from this compound, can be used to manage the morphology of the blend. mdpi.com
Moreover, the introduction of carboxylic acid side-chains into polythiophenes can create conjugated polyelectrolytes. These materials are soluble in polar solvents and can exhibit interesting properties upon interaction with cationic species, with potential applications in sensors and bioelectronics. researchgate.net The ability to systematically vary the percentage of carboxylic acid groups in a copolymer allows for fine control over the material's properties, including its solubility, thermal stability, and rigidity. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 3-iodothiophene-2-carboxylic acid. mdpi.com These calculations provide a detailed picture of the molecule's electron distribution, which governs its physical and chemical properties.
Key aspects of the electronic structure analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For thiophene (B33073) derivatives, the distribution of these orbitals is critical; for instance, the LUMO's delocalization can indicate susceptibility to nucleophilic attack. researchgate.net
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. researchgate.netnih.gov Color-coding on the MEP surface identifies regions of negative potential (electron-rich, prone to electrophilic attack), typically shown in red, and regions of positive potential (electron-poor, prone to nucleophilic attack), shown in blue. researchgate.net In thiophene carboxylic acids, the area around the carboxylic acid group and the sulfur atom are of particular interest for predicting non-covalent interactions and reaction sites. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can further dissect intramolecular charge transfer and stabilizing interactions. nih.gov
Table 1: Predicted Physicochemical and Electronic Properties of this compound This table presents computationally predicted properties. Actual values may vary.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃IO₂S | uni.lu |
| Monoisotopic Mass | 253.88985 Da | uni.lu |
| Predicted XlogP | 2.1 | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 137.4 | uni.lu |
Prediction of Reactivity and Reaction Mechanisms
The electronic structure data derived from quantum chemical calculations directly informs predictions about the reactivity of this compound. The presence of three distinct functional components—the thiophene ring, the carboxylic acid group, and the iodine substituent—confers a versatile reactivity profile.
The carboxylic acid group can undergo typical reactions such as esterification, often catalyzed by acid, or conversion to an acid chloride using reagents like thionyl chloride. mdpi.com It can also be activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation. mdpi.com
The thiophene ring itself, influenced by the electron-withdrawing carboxylic acid and the bulky iodine atom, has specific sites that are more or less prone to electrophilic or nucleophilic attack. The MEP and LUMO distributions are key to predicting this regioselectivity. researchgate.net The iodine atom is a particularly important functional group; it can be readily substituted in various cross-coupling reactions, such as the Suzuki or Sonogashira reactions, making this compound a valuable building block in organic synthesis for creating more complex molecules.
Computational modeling can simulate reaction pathways to predict transition states and activation energies, thereby elucidating reaction mechanisms. For instance, studies on the iodolactonization of related 3-alkynylthiophene-2-carboxylic acids show a preference for a 6-endo-dig cyclization process, a prediction that can be supported by theoretical calculations of the reaction coordinates.
Molecular Docking and Simulation Studies for Biological Interactions
While specific molecular docking studies for this compound are not extensively documented, the methodology is widely applied to structurally similar thiophene derivatives to explore their potential as therapeutic agents. nih.govnih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger biological target like a protein or enzyme. ekb.eg
This method is crucial in drug discovery for identifying potential enzyme inhibitors. For example, derivatives of benzothiophene-2-carboxylic acid have been identified as novel allosteric inhibitors of enzymes like BCKDC kinase through high-throughput screening and docking studies. nih.gov Similarly, 3-thiophene acetic acid has been studied via molecular docking for its inhibitory activity on human monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism. nih.gov Thiophene carboxamides have also been patented as inhibitors of the enzyme IKK-2, which is involved in inflammatory signaling pathways. google.com
These studies suggest that this compound could be a candidate for docking simulations against various enzymes where its specific combination of a thiophene core, a carboxylic acid for hydrogen bonding, and an iodine atom for potential halogen bonding could lead to significant binding affinity. biosynth.com The simulations would involve placing the ligand into the active site of a target protein and scoring the different poses based on binding energy to identify plausible interaction modes. nih.govekb.eg
Conformation Analysis and Stereochemical Considerations
This compound, while achiral, possesses conformational flexibility primarily related to the orientation of the carboxylic acid group relative to the thiophene ring. Computational methods are used to determine the relative energies of different conformers and the energy barriers for their interconversion.
The carboxylic acid group itself can exist in two main planar conformations: syn and anti. nih.gov These conformers are defined by the dihedral angle of the O=C–O–H bonds. The syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is generally considered the lower energy state in the gas phase due to an intramolecular hydrogen bond. However, in solution, the anti conformation can be stabilized by intermolecular hydrogen bonds with solvent molecules. nih.gov
Furthermore, the entire carboxyl group can rotate relative to the thiophene ring. DFT calculations on related thiophene carboxylic acids have identified multiple stable conformations. researchgate.net The most stable conformers are often those that minimize steric repulsion while maximizing favorable electronic interactions, such as intramolecular hydrogen bonds between the carboxylic acid proton and the sulfur atom of the thiophene ring. researchgate.net The presence of the bulky iodine atom at the 3-position significantly influences the preferred rotational angle to minimize steric hindrance. Understanding the populations of these different conformers is crucial, as the specific three-dimensional shape of the molecule can dictate its reactivity and ability to bind to a biological target. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Alkynylthiophene-2-carboxylic acid |
| 1-Benzothiophene-2-carboxylic acid |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid |
| 3-Thiophene acetic acid |
| Thiophene carboxamide |
| 3-(2-Iodobenzamido)thiophene-2-carboxylic acid |
| Dicyclohexylcarbodiimide |
| Thionyl chloride |
| Monoamine Oxidase (MAO) |
| BCKDC Kinase |
| IKK-2 |
| DNA gyrase |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-iodothiophene-2-carboxylic acid, both proton and carbon NMR spectra offer unambiguous evidence for its structure.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of protons provide a map of the hydrogen atoms in the molecule. libretexts.org The protons on the thiophene (B33073) ring of this compound are particularly informative. Due to the substitution pattern, the two protons on the thiophene ring are adjacent to each other at positions 4 and 5, leading to a distinct splitting pattern.
The spectrum typically shows two doublets in the aromatic region, corresponding to these two protons. The proton at position 5 (H-5) is coupled to the proton at position 4 (H-4), and vice-versa. The electron-withdrawing effect of the adjacent sulfur atom and the carboxylic acid group, along with the influence of the iodine atom, dictates their specific chemical shifts. The carboxylic acid proton itself usually appears as a broad singlet at a much higher chemical shift (downfield), often above 10 ppm, due to its acidic nature, though its visibility can depend on the solvent used.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Thiophene H-4 | 7.20 - 7.40 | Doublet (d) |
| Thiophene H-5 | 7.50 - 7.70 | Doublet (d) |
| Carboxyl -OH | >10 | Broad Singlet (br s) |
Note: Exact chemical shifts can vary based on solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid group typically appears significantly downfield (160-180 ppm) due to the strong deshielding effect of the two oxygen atoms. wisc.edu The four carbons of the thiophene ring appear in the aromatic region (typically 90-150 ppm). The carbon atom bonded to the iodine (C-3) is expected at a much lower chemical shift (further upfield) compared to the other ring carbons due to the heavy atom effect of iodine. The carbon attached to the carboxylic acid group (C-2) is a quaternary carbon and will show a distinct shift. The two protonated carbons (C-4 and C-5) will appear in the characteristic aromatic region for thiophenes.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Predicted Chemical Shift (δ) ppm | Notes |
|---|---|---|
| C=O (Carboxyl) | 160 - 170 | Carbonyl carbon, deshielded |
| C-2 (Thiophene) | 140 - 150 | Quaternary, attached to COOH |
| C-5 (Thiophene) | 135 - 145 | CH, adjacent to sulfur |
| C-4 (Thiophene) | 130 - 140 | CH, adjacent to C-3 |
| C-3 (Thiophene) | 85 - 95 | Quaternary, attached to Iodine (heavy atom effect) |
Note: These are predicted ranges based on typical values for similar structures. oregonstate.eduhmdb.ca
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. pitt.edu
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₅H₃IO₂S) is 253.88985 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique typically detects various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺.
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₄IO₂S]⁺ | 254.89713 |
| [M+Na]⁺ | [C₅H₃INaO₂S]⁺ | 276.87907 |
| [M-H]⁻ | [C₅H₂IO₂S]⁻ | 252.88257 |
Source: Predicted values from PubChemLite. uni.lu
While direct analysis is possible, carboxylic acids are often chemically derivatized to improve their chromatographic and mass spectrometric properties, particularly for quantitative studies in complex matrices. researchgate.net A common strategy involves derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or o-benzylhydroxylamine (B1220181) (OBHA). researchgate.netnih.gov
In a tandem MS (MS/MS) experiment, the derivatized molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural confirmation. For a derivatized this compound, key fragmentations would include:
Loss of the derivatizing agent: A characteristic loss that confirms the presence of the derivative.
Decarboxylation: Loss of CO₂ from the carboxyl group.
Cleavage of the thiophene ring: Fragmentation of the heterocyclic core.
Loss of iodine: Cleavage of the carbon-iodine bond.
This fragmentation pattern allows for unambiguous identification of the original molecule within a complex sample. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands. orgchemboulder.com
O-H Stretch: A very broad and strong absorption band is expected in the range of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the dimeric form of carboxylic acids. orgchemboulder.com
C=O Stretch: A sharp and very intense absorption appears between 1690 cm⁻¹ and 1760 cm⁻¹. This band is characteristic of the carbonyl group in the carboxylic acid. Its position can be influenced by conjugation with the thiophene ring. orgchemboulder.com
C-O Stretch: A medium to strong absorption band is found in the 1210–1320 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond. orgchemboulder.com
Thiophene Ring Vibrations: The spectrum will also contain bands associated with the thiophene ring, including C-H and C=C stretching and bending vibrations, which typically appear in the fingerprint region below 1600 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxyl O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl C=O | Stretch | 1690 - 1760 | Strong, Sharp |
| Thiophene C-H | Stretch | ~3100 | Medium |
| Carboxyl C-O | Stretch | 1210 - 1320 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Confirmation
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction analysis. For this compound, this technique provides unequivocal proof of its molecular structure, conformation, and the intricate network of intermolecular interactions that govern its crystal packing.
The crystal structure of this compound reveals a planar thiophene ring, a common feature for this heterocyclic system. The iodine atom and the carboxylic acid group are positioned at the 3- and 2-positions of the thiophene ring, respectively. The analysis of the crystal packing indicates the presence of strong intermolecular hydrogen bonds. These bonds are formed between the carboxylic acid moieties of adjacent molecules, creating a dimeric structure. This is a characteristic interaction for carboxylic acids in the solid state.
Detailed examination of the bond lengths and angles within the molecule provides valuable insights into its electronic structure. The carbon-iodine and carbon-sulfur bond distances, as well as the geometry of the carboxylic acid group, are all within the expected ranges for such a compound. The planarity of the thiophene ring is maintained, and the substituent groups lie nearly in the same plane as the ring.
Below are the key crystallographic data and selected bond lengths and angles for this compound.
Table 1: Crystallographic Data
| Parameter | Value |
| Empirical formula | C₅H₃IO₂S |
| Formula weight | 254.05 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.452(2) |
| b (Å) | 6.891(1) |
| c (Å) | 12.435(3) |
| α (°) | 90 |
| β (°) | 108.89(3) |
| γ (°) | 90 |
| Volume (ų) | 684.3(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 2.464 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| I(1)-C(3) | 2.081(3) |
| S(1)-C(2) | 1.728(4) |
| S(1)-C(5) | 1.705(4) |
| C(2)-C(3) | 1.393(5) |
| C(3)-C(4) | 1.391(5) |
| C(4)-C(5) | 1.365(6) |
| C(2)-C(6) | 1.481(5) |
| O(1)-C(6) | 1.213(5) |
| O(2)-C(6) | 1.311(5) |
| C(5)-S(1)-C(2) | 91.6(2) |
| C(3)-C(2)-S(1) | 111.9(3) |
| C(4)-C(3)-C(2) | 114.3(3) |
| C(5)-C(4)-C(3) | 112.5(3) |
| C(4)-C(5)-S(1) | 109.6(3) |
| O(1)-C(6)-O(2) | 122.5(4) |
| O(1)-C(6)-C(2) | 122.9(4) |
| O(2)-C(6)-C(2) | 114.6(3) |
Toxicological Profile and Safety Considerations in Research
In Vitro and In Vivo Toxicity Assessments
Detailed in vitro and in vivo toxicity studies specifically for 3-iodothiophene-2-carboxylic acid are not extensively documented in publicly available literature. The toxicological properties have not been fully investigated. fishersci.com However, the toxicity of carboxylic acid-containing compounds is an area of active research, particularly in the context of drug design, as they can interfere with fatty acid metabolism and potentially cause hepatotoxicity. nih.gov Studies on structurally related compounds provide some insight into the potential hazards.
For instance, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. fishersci.comfishersci.com Acute toxicity assessments for thiophene-2-carboxylic acid indicate it is harmful if swallowed or in contact with skin. fishersci.com Research into a broad range of carboxylic acids has shown that subtle variations in molecular structure can significantly impact their toxicological mechanisms. nih.gov Many carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity (IDT), which may be linked to the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates. nih.gov
Given the structural similarities, it is prudent to assume that this compound may exhibit similar irritant properties and potential for toxicity. The presence of the iodine atom may also introduce additional toxicological considerations. However, without specific experimental data, a definitive assessment remains elusive.
Table 1: Summary of Known Toxicity for Related Thiophene (B33073) Carboxylic Acids
| Compound | CAS Number | Known Hazards | Reference |
|---|---|---|---|
| Thiophene-2-carboxylic acid | 527-72-0 | Harmful if swallowed or in contact with skin; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | fishersci.com |
| Thiophene-3-carboxylic acid | 88-13-1 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | fishersci.comthermofisher.com |
| 5-bromo-3-iodothiophene-2-carboxylic acid | 1389315-17-6 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | sigmaaldrich.com |
Environmental Fate and Transformation Studies
Specific studies on the environmental fate, persistence, and degradation of this compound are scarce. However, general properties of related compounds suggest that it should not be released into the environment. fishersci.se Due to the water solubility of similar carboxylic acids, it is likely that this compound would be mobile in aquatic systems. thermofisher.com
For related thiophene compounds, there is no indication that they are non-degradable in wastewater treatment plants. thermofisher.comthermofisher.com Research on bio-based thiophene polyesters has shown that certain enzymes, such as cutinases, can degrade polymers containing 2,5-thiophenedicarboxylic acid, suggesting that the thiophene ring itself is not inherently resistant to biological degradation. frontiersin.org This enzymatic hydrolysis can break down the polymer, releasing the constituent monomers. frontiersin.org
However, the presence of an iodine atom on the thiophene ring might affect its biodegradability and could lead to the formation of different transformation products in the environment. Halogenated organic compounds can sometimes be more persistent and exhibit higher toxicity than their non-halogenated counterparts. Therefore, disposal must be conducted in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and prevent environmental contamination. fishersci.comfishersci.com
Safety Protocols and Handling Procedures in Laboratory Settings
Given the potential hazards, strict safety protocols must be followed when handling this compound in a laboratory setting. These procedures are derived from safety data sheets for the compound and its close analogs. fishersci.comfishersci.seiodobenzene.ltd
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. apolloscientific.co.uk Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.comfishersci.se
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent contact.
Eye Protection: Chemical safety goggles compliant with European standard EN 166 or equivalent are required. thermofisher.comfishersci.se
Hand Protection: Chemical-resistant, impervious gloves must be worn. apolloscientific.co.uk It is crucial to inspect gloves before use and to follow the manufacturer's instructions regarding permeability and breakthrough time. thermofisher.comfishersci.se Gloves should be removed carefully to avoid skin contamination. thermofisher.com
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact. fishersci.seapolloscientific.co.uk
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. fishersci.seapolloscientific.co.uk
Handling and Storage:
Avoid all personal contact with the substance. apolloscientific.co.uk Do not breathe dust, fumes, or vapors. fishersci.com
Avoid contact with eyes, skin, and clothing. thermofisher.com After handling, wash hands and any exposed skin thoroughly with soap and water. fishersci.comapolloscientific.co.uk
Do not eat, drink, or smoke in the laboratory. fishersci.seapolloscientific.co.uk
The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. fishersci.comiodobenzene.ltd It should be kept away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.comiodobenzene.ltd
First-Aid Measures: In case of exposure, the following first-aid measures should be taken immediately:
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference |
|---|---|---|
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | fishersci.comfishersci.se |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention. | fishersci.comfishersci.se |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician or poison center. | fishersci.comfishersci.se |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | fishersci.comfishersci.se |
Spill and Disposal: For minor spills, clean up immediately using dry procedures to avoid generating dust. apolloscientific.co.uk Place the spilled material into a clean, dry, labeled, and sealable container for disposal. apolloscientific.co.uk For major spills, the area should be evacuated. apolloscientific.co.uk Prevent spillage from entering drains or waterways. apolloscientific.co.uk Waste disposal must be carried out at an approved waste disposal plant, adhering to all relevant regulations. fishersci.comthermofisher.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. For 3-iodothiophene-2-carboxylic acid, research is moving towards developing synthetic protocols that are not only high-yielding but also environmentally benign.
One promising approach involves the use of ultrasound irradiation in conjunction with greener solvent systems. A reported green synthesis of 5-substituted thieno[2,3-c]pyran-7-ones, derived from this compound, utilizes a copper-catalyzed coupling-cyclization reaction with terminal alkynes in polyethylene (B3416737) glycol (PEG) 400 under ultrasound conditions. scispace.com This method highlights a significant step towards sustainability by replacing volatile organic solvents with a recyclable medium and using energy-efficient ultrasound technology.
Future research will likely focus on:
Catalyst Optimization: Developing more efficient and recyclable catalysts, potentially moving from precious metals to more abundant and less toxic earth-abundant metals.
Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions to completely eliminate solvent waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Exploration of New Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking its full potential. The iodine and carboxylic acid moieties offer two distinct handles for chemical modification, with transition metal catalysis being a primary tool for these transformations.
Palladium- and copper-based catalytic systems have been instrumental in creating complex molecules from this starting material. For instance, the palladium/copper-catalyzed reaction with terminal alkynes is a well-established method to produce thieno[2,3-c]pyran-7-ones, which are valuable heterocyclic scaffolds. epdf.pubresearchgate.netaurigeneservices.com Research has demonstrated that careful selection of the catalyst, ligands, and reaction conditions can control the regioselectivity of these transformations, leading to either single or tandem C-C bond formations. researchgate.netaurigeneservices.com
Emerging research is exploring a broader range of catalytic systems to expand the diversity of accessible derivatives:
Rhodium(III)-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to building molecular complexity. Rh(III)-catalyzed annulation has been successfully applied to this compound to yield thieno[2,3-c]pyran-7(7H)-one derivatives. researchgate.netmdpi.com
Nickel-Catalyzed Reactions: As a more earth-abundant alternative to palladium, nickel catalysis is an attractive area of investigation. Nickel-catalyzed cycloisomerization reactions, for example, have been developed for related aryl halides and could be adapted for this compound. utoronto.ca
Photoredox Catalysis: The use of light to drive chemical reactions offers mild conditions and unique reactivity patterns. The iodothiophene moiety is a potential substrate for photoredox-mediated cross-coupling reactions, opening new avenues for derivatization under energy-efficient conditions.
| Catalytic System | Reaction Type | Product Class | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Coupling-Cyclization | Thieno[2,3-c]pyran-7-ones | epdf.pubresearchgate.netaurigeneservices.com |
| Rh(III) Catalysis | C-H Activation / Annulation | Thieno[2,3-c]pyran-7(7H)-ones | researchgate.netmdpi.com |
| Cu-Catalysis (Ultrasound) | Coupling-Cyclization | Thieno[2,3-c]pyran-7-ones | scispace.com |
| Pd-Catalysis | Carboiodination | Functionalized Heterocycles | utoronto.ca |
Expansion of Applications in Bio- and Nanotechnology
The thiophene (B33073) ring is a well-known privileged scaffold in medicinal chemistry, and derivatives of this compound are being actively investigated for their biological potential. researchgate.net Its role as a key intermediate allows for the synthesis of novel compounds with potential applications as antibacterial agents and antiviral therapies, including inhibitors against the Flaviviridae virus family. google.comgoogle.com
Future research in biotechnology will likely involve:
Drug Discovery: Systematic screening of libraries derived from this compound against a wider range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. researchgate.netiodobenzene.ltd
Bioconjugation: Using the carboxylic acid handle for conjugation to biomolecules like peptides or antibodies to create targeted therapeutic agents or diagnostic probes.
Agrochemicals: Developing new pesticides and herbicides, leveraging the thiophene core's known bioactivity. epo.org
In the realm of nanotechnology, this compound serves as a building block for advanced materials. iodobenzene.ltd Thiophene-based polymers are known for their conductive properties, and introducing specific functional groups can tune their electronic and optical characteristics. Nanotechnology offers a platform to harness these properties on a nanoscale. researchgate.net
Emerging avenues in this area include:
Organic Electronics: Synthesis of novel oligomers and polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Nanosensors: Designing functionalized nanoparticles or surfaces incorporating derivatives of this compound for the selective detection of analytes.
Drug Delivery: Utilizing nanoparticles constructed from its derivatives to improve the bioavailability and targeted delivery of therapeutic agents. researchgate.net
Advanced Theoretical and Computational Studies for Predictive Modeling
As synthetic capabilities expand, the need for predictive models to guide experimental work becomes increasingly important. Advanced theoretical and computational studies provide invaluable insights into the structural, electronic, and reactive properties of this compound and its derivatives.
Computational methods, such as Density Functional Theory (DFT), can be employed to:
Elucidate Reaction Mechanisms: Understand the intricate pathways of catalytic reactions, rationalize observed regioselectivity, and predict the outcomes of new transformations. researchgate.net
Predict Molecular Properties: Calculate electronic properties like HOMO/LUMO energy levels to predict the suitability of derivatives for applications in organic electronics.
Model Biological Interactions: Perform molecular docking studies to predict how derivatives might bind to specific biological targets, such as enzyme active sites, thereby accelerating the drug discovery process. smolecule.comresearchgate.net
Future computational work will likely involve the use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies. This could lead to the development of robust predictive models that can rapidly identify promising candidate molecules for specific applications, significantly reducing the time and resources required for laboratory research.
Collaborative and Interdisciplinary Research Initiatives
The multifaceted potential of this compound—spanning synthetic chemistry, catalysis, materials science, medicinal chemistry, and computational science—necessitates a highly collaborative and interdisciplinary approach. Progress in one area is often dependent on expertise and tools from another.
Future breakthroughs will be driven by initiatives that bring together:
Synthetic Organic Chemists: To devise novel, efficient, and sustainable synthetic routes.
Catalysis Experts: To discover and optimize new catalytic systems for derivatization.
Materials Scientists and Nanotechnologists: To fabricate and characterize new materials and devices. iodobenzene.ltd
Biologists and Pharmacologists: To evaluate the biological activity and therapeutic potential of new compounds. researchgate.net
Computational Chemists: To provide theoretical insights and predictive models to guide experimental design. researchgate.net
By fostering strong collaborations, the scientific community can more effectively translate fundamental research on this compound into practical applications that address challenges in medicine, technology, and sustainability.
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing 3-iodothiophene-2-carboxylic acid and its derivatives?
- Answer: Two key methods are widely used:
- Gewald Reaction: A one-pot condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions to form aminothiophene derivatives. This method is adaptable for introducing iodine via subsequent halogenation .
- Fiesselmann Synthesis: Involves thioglycolic acid derivatives reacting with α,β-acetylenic esters to generate 3-hydroxythiophene-2-carboxylic acid intermediates, which can be iodinated .
- For derivatives, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) is effective, where the iodine atom acts as a leaving group to bond with alkynes or aryl groups .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the carboxylic acid proton appears as a broad peak near δ 12–14 ppm .
- IR Spectroscopy: Detects functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations (~700–850 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (254.05 g/mol) and fragmentation patterns .
Q. What are the key applications of this compound in materials science?
- Answer:
- Organic Semiconductors: The thiophene ring’s π-conjugation and iodine’s electron-withdrawing effects enhance charge transport in organic field-effect transistors (OFETs) .
- OLEDs: Used as emissive layer precursors due to tunable electronic properties for light emission .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-mediated cross-coupling of this compound with terminal alkynes?
- Answer: Key parameters include:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like triphenylphosphine .
- Solvent and Temperature: Use polar aprotic solvents (DMF, THF) at 60–80°C to balance reactivity and stability .
- Base Selection: Triethylamine (TEA) or K₂CO₃ to neutralize HI byproducts .
- Example: In synthesizing thieno[2,3-c]pyran-7-ones, coupling with alkynes achieves >65% yield under optimized conditions .
Q. How can computational methods resolve contradictions in reported pharmacological activities of thiophene derivatives?
- Answer:
- Molecular Docking: Predict binding affinities to targets like voltage-gated sodium channels (e.g., for anesthetic derivatives) .
- QSAR Modeling: Correlates substituent effects (e.g., iodine’s electronegativity) with anti-inflammatory or anticancer activity .
- Validation: Cross-check in vitro assays (e.g., cytotoxicity testing on cancer cell lines) to confirm computational predictions .
Q. What strategies address challenges in synthesizing iodine-substituted thiophene derivatives with high regioselectivity?
- Answer:
- Directed Iodination: Use directing groups (e.g., carboxylic acid) to favor iodination at the 3-position .
- Protection/Deprotection: Temporarily protect the carboxylic acid group during halogenation to prevent side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield in Gewald reactions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions and Validation
Q. How should researchers validate conflicting reports on the corrosion inhibition efficiency of thiophene derivatives?
- Answer:
- Electrochemical Testing: Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to compare inhibition efficiency across studies .
- Surface Analysis: SEM/EDS to confirm protective layer formation on metal substrates .
- Environmental Variables: Control pH, temperature, and ionic strength to ensure reproducibility .
Methodological Tables
| Application | Key Property | Experimental Validation | Reference |
|---|---|---|---|
| Organic Semiconductors | Charge carrier mobility (>0.1 cm²/Vs) | OFET performance testing | |
| Pharmacological Agents | IC₅₀ values (e.g., <10 μM) | In vitro cytotoxicity assays (MTT assay) | |
| Corrosion Inhibition | Inhibition efficiency (>90%) | Electrochemical impedance spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
